molecular formula C16H14ClNO B5665983 N-(4-chlorobenzyl)-3-phenylacrylamide

N-(4-chlorobenzyl)-3-phenylacrylamide

Katalognummer: B5665983
Molekulargewicht: 271.74 g/mol
InChI-Schlüssel: XIYOPZUQIZTXJD-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-3-phenylacrylamide is a synthetic small molecule belonging to the class of phenylacrylamide derivatives. This class of compounds is of significant interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents, particularly in oncology. Acrylamide derivatives have been extensively studied for their potential as protein kinase inhibitors, which are key targets in targeted cancer therapy due to their role in cell signaling and proliferation . The core phenylacrylamide structure is a recognized pharmacophore in the design of cytotoxic agents, with research indicating that such compounds can exhibit broad-spectrum anti-proliferative activity against various human cancer cell lines . The structural motif of this compound, featuring a chlorobenzyl group, is common in inhibitors that target allosteric pockets of kinases, potentially leading to enhanced selectivity . As a research tool, N-(4-chlorobenzyl)-3-phenylacrylamide provides a versatile scaffold for further chemical exploration and biological evaluation, including studies on apoptosis induction, cell cycle arrest, and structure-activity relationship (SAR) analysis to optimize potency and selectivity for specific biological targets. This product is intended for research use only and is not for use in diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

(E)-N-[(4-chlorophenyl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-15-9-6-14(7-10-15)12-18-16(19)11-8-13-4-2-1-3-5-13/h1-11H,12H2,(H,18,19)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYOPZUQIZTXJD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(4-chlorobenzyl)-3-phenylacrylamide has been studied for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Research indicates that compounds with similar structures can disrupt microtubule dynamics, which is crucial for cell division.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative activity of various cinnamide derivatives, including N-(4-chlorobenzyl)-3-phenylacrylamide, against human cancer cell lines such as MCF-7 (breast cancer) and DU-145 (prostate cancer). The results showed significant cytotoxicity with GI50 values indicating strong activity against these cell lines .

Compound Cell Line GI50 (µM)
N-(4-chlorobenzyl)-3-phenylacrylamideMCF-70.031
Similar CinnamidesDU-1450.045

Antiviral Properties

Recent research has explored the antiviral potential of acrylamide derivatives, including N-(4-chlorobenzyl)-3-phenylacrylamide, focusing on their efficacy against viral infections such as Chikungunya virus (CHIKV). Molecular docking studies have suggested that these compounds may effectively inhibit viral glycoprotein interactions.

Case Study: Antiviral Evaluation

A study utilized computer-aided drug design to synthesize novel acrylamide derivatives and evaluate their antiviral activities. One compound demonstrated a reduction in CHIKV-positive cells from 74.07% to 0.88% post-treatment, indicating a potent antiviral effect .

Compound Virus Reduction in CHIKV-positive Cells (%)
LQM334CHIKV73.19
N-(4-chlorobenzyl)-3-phenylacrylamideCHIKVTBD

Mechanistic Insights

The mechanism of action for compounds like N-(4-chlorobenzyl)-3-phenylacrylamide often involves the inhibition of tubulin polymerization, leading to mitotic arrest in cancer cells. This property is shared with other known anticancer agents like colchicine and combretastatin A4, which target microtubules to prevent cell division.

Mechanistic Pathway

Research has shown that these compounds bind to specific sites on tubulin, disrupting the normal function of the mitotic spindle during cell division .

Synthesis and Structural Modifications

The synthesis of N-(4-chlorobenzyl)-3-phenylacrylamide typically involves the reaction of appropriate amines with acrylonitrile derivatives under controlled conditions. Structural modifications can enhance its biological activity and selectivity towards cancer cells.

Synthesis Example

A typical synthesis pathway involves:

  • Reacting 4-chlorobenzaldehyde with phenylacetic acid.
  • Condensing the resultant product with acrylonitrile.
  • Purifying through chromatography.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Observations:

  • Substituent Effects :
    • The 4-chlorobenzyl group in the target compound enhances lipophilicity (LogP ~3.8) compared to 4-chlorophenyl (LogP ~3.5 in ’s analogue) due to the additional methylene spacer .
    • Electron-Withdrawing Groups (e.g., 3,4-dichlorophenyl in ) increase LogP (5.2) and reduce solubility, whereas electron-donating groups (e.g., 2,3,4-trimethoxyphenyl in ) lower LogP (2.5) and improve water solubility .
    • Hydroxyl Groups (e.g., in NR7, ) introduce hydrogen-bonding capacity, improving solubility despite moderate LogP (~2.9) .

Key Observations:

  • Amide Coupling : Most acrylamides are synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt) or nucleophilic substitution (e.g., ). Yields typically range from 50–75% .
  • Steric Hindrance : Bulky substituents (e.g., thiazol in ) may reduce yields due to slower reaction kinetics .

Key Observations:

  • Antitumor Potential: Chlorobenzyl-substituted acrylamides (e.g., ) show tubulin inhibition, suggesting the target compound may share similar activity .
  • Structural Requirements : The chlorobenzyl moiety enhances cellular uptake and target binding, while phenylacrylamide provides rigidity for intercalation into hydrophobic pockets .

Q & A

Q. What are the established synthetic routes for N-(4-chlorobenzyl)-3-phenylacrylamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-phenylacrylic acid derivatives with 4-chlorobenzylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane. Key parameters include maintaining a pH of 7–8 using triethylamine and reaction temperatures of 0–5°C to minimize side reactions. Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures . Optimization can employ Design of Experiments (DoE) to assess variables like stoichiometry, solvent polarity, and temperature gradients.

Q. Which spectroscopic and analytical techniques are critical for characterizing N-(4-chlorobenzyl)-3-phenylacrylamide?

  • Methodological Answer : Essential techniques include:
  • 1H/13C NMR : To confirm the acrylamide backbone and chlorobenzyl substitution pattern (e.g., aromatic protons at δ 7.2–7.4 ppm).
  • IR Spectroscopy : Identification of amide C=O stretches (~1650 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 296.1).
  • X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

  • Methodological Answer : Initial screens should include:
  • In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7).
  • Antimicrobial testing using broth microdilution (MIC determination against Staphylococcus aureus or E. coli).
  • Enzyme inhibition studies (e.g., COX-2 or kinase assays) to identify potential therapeutic targets .

Advanced Research Questions

Q. How can researchers investigate the mechanistic interactions of N-(4-chlorobenzyl)-3-phenylacrylamide with biological targets?

  • Methodological Answer : Advanced approaches include:
  • Surface Plasmon Resonance (SPR) : To quantify binding kinetics with receptors/enzymes.
  • Molecular Dynamics Simulations : For predicting binding poses in silico (e.g., docking to kinase ATP pockets).
  • Isothermal Titration Calorimetry (ITC) : To measure thermodynamic parameters (ΔH, ΔS) of interactions .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability or impurity. Mitigation steps:
  • Reproducibility checks : Independent validation in multiple labs.
  • HPLC-PDA purity analysis : Ensure >95% purity to exclude confounding byproducts.
  • Target-specific assays : Use CRISPR-edited cell lines to isolate mechanism-driven effects .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

  • Methodological Answer : Systematic modifications include:
  • Substituent variation : Replace 4-chlorobenzyl with fluorinated or methoxy analogs to modulate lipophilicity.
  • Scaffold hopping : Integrate triazole or isoxazole rings into the acrylamide backbone.
  • Free-Wilson analysis : Quantify contributions of individual moieties to activity using regression models .

Q. What advanced synthetic strategies can address challenges in scaling up production?

  • Methodological Answer : Scale-up hurdles (e.g., low yields in coupling steps) can be mitigated via:
  • Flow Chemistry : Continuous synthesis to enhance heat/mass transfer.
  • Microwave-assisted reactions : Reduce reaction times and improve reproducibility.
  • In-line PAT (Process Analytical Technology) : Real-time monitoring via FTIR or Raman spectroscopy .

Q. How can metabolic stability and pharmacokinetic profiles be assessed preclinically?

  • Methodological Answer : Key assays include:
  • Liver microsome incubations : Measure half-life (t1/2) using LC-MS/MS.
  • Caco-2 permeability assays : Predict intestinal absorption.
  • Plasma protein binding : Equilibrium dialysis to assess free fraction .

Q. What computational tools are suitable for predicting off-target effects or multi-target pharmacology?

  • Methodological Answer : Use:
  • PharmMapper : For reverse target prediction.
  • Chemoproteomics : Activity-based protein profiling (ABPP) to identify off-target interactions.
  • Network pharmacology : Build interaction networks to map polypharmacology .

Q. How can researchers design experiments to validate hypotheses about the compound’s dual therapeutic and diagnostic potential?

  • Methodological Answer : Integrate:
  • Fluorescent tagging : Attach BODIPY or Cy5 dyes for cellular imaging.
  • Theranostic nanoparticles : Encapsulate the compound in PEG-PLGA carriers for combined delivery and tracking.
  • In vivo PET/CT : Radiolabel with 18F for biodistribution studies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.